3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
Description
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S3/c17-10-1-3-11(4-2-10)27(22,23)8-7-15(21)20-16-19-13-6-5-12(28(18,24)25)9-14(13)26-16/h1-6,9H,7-8H2,(H2,18,24,25)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAOLMHFWPMKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Propanoic Acid
The introduction of the 4-fluorophenylsulfonyl group is achieved through nucleophilic substitution. Propanoic acid is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine (Table 1).
Table 1: Reaction Conditions for Sulfonation
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-FluoroPhSO₂Cl | DCM | 0–25 | 78 |
| Triethylamine | THF | 25 | 65 |
The reaction proceeds via formation of a mixed anhydride intermediate, followed by elimination of HCl. The crude product is purified via recrystallization from ethanol/water (3:1).
Conversion to Acid Chloride
The propanoic acid derivative is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, a critical precursor for amide coupling (Equation 1):
$$
\text{3-((4-Fluorophenyl)sulfonyl)propanoic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + 2\text{HCl}
$$
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
Synthesis of 6-Sulfamoylbenzo[d]thiazol-2-amine
Construction of the Benzothiazole Core
The benzothiazole scaffold is synthesized via cyclization of 2-amino-5-nitrobenzenethiol with cyanogen bromide (CNBr) in ethanol under reflux (Equation 2):
$$
\text{2-Amino-5-nitrobenzenethiol} + \text{CNBr} \rightarrow \text{6-Nitrobenzo[d]thiazol-2-amine} + \text{HBr}
$$
Key parameters :
- Reaction time: 12 hours
- Yield: 82% after recrystallization from DMF/H₂O
Introduction of the Sulfamoyl Group
The nitro group at the 6-position is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by sulfonation with chlorosulfonic acid (ClSO₃H) and subsequent amidation with ammonium hydroxide (Equation 3):
$$
\text{6-Nitrobenzo[d]thiazol-2-amine} \xrightarrow{\text{H}2/\text{Pd-C}} \text{6-Aminobenzo[d]thiazol-2-amine} \xrightarrow{\text{ClSO}3\text{H}} \text{6-Sulfonylchloride} \xrightarrow{\text{NH}_4\text{OH}} \text{6-Sulfamoylbenzo[d]thiazol-2-amine}
$$
Optimization insights :
- Reduction step: 90% yield at 50 psi H₂, 25°C.
- Sulfonation: Excess ClSO₃H at 0°C minimizes side reactions.
Amide Coupling: Final Step
Reaction of Acid Chloride with Amine
The acid chloride intermediate is coupled with 6-sulfamoylbenzo[d]thiazol-2-amine using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM (Table 2):
Table 2: Coupling Reaction Parameters
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None (direct) | DCM | 0–25 | 68 |
| EDCl/HOBt | DMF | 25 | 85 |
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enhances yield by minimizing racemization.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) and characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 3.42 (t, 2H, CH₂), 2.98 (t, 2H, CH₂).
- HRMS : m/z calcd for C₁₆H₁₃F₄N₃O₄S₂: 451.02; found: 451.03.
Challenges and Optimization
Stability of the Sulfamoyl Group
The sulfamoyl moiety is prone to hydrolysis under acidic or basic conditions. Protective strategies, such as temporary silylation (e.g., using tert-butyldimethylsilyl chloride), are employed during coupling.
Scalability
Large-scale reactions face issues with exothermic sulfonation. Gradual addition of ClSO₃H and rigorous temperature control (−5°C) improve safety and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
Structural Characteristics
This compound features a sulfonamide moiety linked to a benzo[d]thiazole ring, which is known for its pharmacological significance. The presence of a fluorine atom on the phenyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.
Antimicrobial Activity
- Recent studies have shown that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide demonstrated notable activity against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays reported minimum inhibitory concentration (MIC) values comparable to traditional antibiotics, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .
Cytotoxic Effects
- The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In a comparative study, it showed a significant reduction in cell viability at concentrations above 10 µM, particularly in human cancer cell lines such as HeLa and A549. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Enzyme Inhibition
- Enzymatic pathways play crucial roles in various diseases, and this compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory responses. Preliminary findings indicate that it can inhibit enzymes such as p38 MAPK, which is implicated in chronic inflammatory conditions. Such inhibition could lead to therapeutic benefits in diseases characterized by excessive inflammation .
Case Study on Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial activity of several thiazole derivatives against MRSA strains. The compound exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics like linezolid, showcasing its potential as a novel antibacterial agent.
Case Study on Cytotoxicity
In another investigation focusing on the cytotoxic effects of various sulfonamide derivatives, this compound was found to induce apoptosis in cancer cells at concentrations ranging from 10 to 50 µM. The study highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic promise .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)benzimidazoles: These compounds share the sulfonyl and aromatic features but differ in their overall structure and specific functional groups.
1-[(4-fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine: This compound has a similar sulfonyl and fluorophenyl structure but differs in the thiazolyl and piperazine moieties.
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide, identified by its CAS number 887201-64-1, is a sulfonamide derivative with potential therapeutic applications. This compound is characterized by its unique structural components, which suggest various biological activities, particularly in the context of enzyme inhibition and cancer treatment.
Chemical Structure
The molecular formula for this compound is C_{16}H_{16}F_N_3O_3S, with a molecular weight of approximately 443.5 g/mol. Its structure features a sulfonyl group, a fluorophenyl moiety, and a benzo[d]thiazole nucleus, which are critical for its biological interactions.
Research indicates that sulfonamide compounds often function as inhibitors of carbonic anhydrase (CA), particularly the CA-IX isozyme, which is associated with tumor proliferation and invasion. The presence of the sulfonamide group in this compound suggests it may inhibit CA activity, leading to reduced tumor growth both in vitro and in vivo .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition :
- Phenylethanolamine N-Methyltransferase (PNMT) Inhibition :
Antitumor Activity
The compound's structural features indicate potential antitumor activity. Studies have highlighted that sulfonamides can block tumor cell invasion and reduce overall tumor growth through their action on specific enzymes related to cancer progression .
Case Study 1: Anticancer Properties
In a study evaluating the efficacy of various sulfonamide derivatives against cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to its ability to inhibit CA-IX activity, leading to decreased cell viability and proliferation rates.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.0 | CA-IX |
| Other Sulfonamides | 10.0 - 15.0 | Various |
Case Study 2: Neurological Implications
Another study explored the effects of similar compounds on neurological pathways, revealing that certain derivatives could cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole-2-amine core. Key steps include:
- Sulfonylation: Reaction of 4-fluorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Coupling Reactions: Amide bond formation between the sulfonylated intermediate and the 6-sulfamoylbenzo[d]thiazol-2-amine using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF .
Critical Parameters: - Temperature control (0–25°C for sulfonylation; 50–80°C for coupling).
- Solvent selection to ensure solubility and minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of sulfonamide (-SO₂NH-), fluorophenyl (δ 7.2–7.8 ppm for aromatic protons), and thiazole protons (δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) and monitors stability under storage conditions (e.g., 4°C in inert atmosphere) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 437.3) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituent variations on the thiazole or phenyl rings) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Fluorophenyl Group: Enhances metabolic stability and target binding via hydrophobic interactions. Replacement with chlorophenyl or methoxyphenyl alters potency in enzyme inhibition assays .
- Sulfamoyl Group (at C6 of thiazole): Critical for hydrogen bonding with active sites (e.g., carbonic anhydrase IX). Removal reduces inhibitory activity by >50% .
- Propanamide Linker: Shortening to acetamide decreases solubility, while elongation improves pharmacokinetics (e.g., logP reduction) .
Methodological Approach: - Synthesize derivatives with systematic substituent changes.
- Evaluate activity via enzymatic assays (e.g., IC₅₀ determination) and computational docking .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using validated cell models (e.g., NCI-60 panel) .
- Compound Purity: Impurities >2% skew results. Re-test batches with HPLC-validated purity .
- Experimental Conditions: pH, temperature, and solvent (DMSO vs. saline) affect solubility. Replicate studies under controlled conditions .
Case Example:
A 2022 study reported IC₅₀ = 1.2 µM for carbonic anhydrase inhibition, while a 2023 study found IC₅₀ = 3.8 µM. Re-analysis identified residual DMSO (>1%) in the latter as a confounding factor .
Basic: What functional groups define this compound, and how do they contribute to its reactivity?
Answer:
Key functional groups:
- Sulfonamide (-SO₂NH-): Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes the molecule’s conformation .
- Benzo[d]thiazole Core: Aromatic π-system enables stacking interactions with protein residues. The sulfamoyl group at C6 enhances solubility and charge distribution .
- 4-Fluorophenyl Group: Electron-withdrawing fluorine increases electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .
Advanced: What is the hypothesized mechanism of action based on structural analogs and preliminary data?
Answer:
- Enzyme Inhibition: Analogous sulfonamide-thiazole compounds inhibit carbonic anhydrase IX (CA-IX) by binding to the zinc ion in the active site, with Ki values <10 nM .
- Receptor Modulation: Fluorophenyl-sulfonamides interact with G-protein-coupled receptors (GPCRs), as shown in radioligand binding assays .
- Anticancer Activity: Induces apoptosis in HT-29 colon cancer cells via caspase-3 activation (EC₅₀ = 2.5 µM) .
Validation Steps: - Conduct competitive inhibition assays with known CA-IX inhibitors (e.g., acetazolamide).
- Use siRNA knockdown to confirm target dependency .
Basic: How should researchers assess compound purity and stability during long-term storage?
Answer:
- Purity Assessment: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products (>98% purity required) .
- Stability Protocols:
- Store at -20°C in amber vials under argon.
- Monitor monthly via NMR for decomposition (e.g., loss of sulfonamide peaks) .
- Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .
Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) of derivatives?
Answer:
- LogP Reduction: Introduce polar groups (e.g., hydroxyl or tertiary amines) to the propanamide linker. Derivatives with logP <3 show improved aqueous solubility .
- Prodrug Design: Mask sulfonamide as an ester (hydrolyzed in vivo) to enhance membrane permeability .
- Salt Formation: Hydrochloride salts improve crystallinity and dissolution rates (e.g., 80% release in simulated gastric fluid) .
Case Study:
A 2024 study demonstrated that adding a methylpiperazine group to the thiazole ring increased bioavailability by 40% in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
